molecular formula C13H14N2O4 B1300249 4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 39683-26-6

4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B1300249
CAS RN: 39683-26-6
M. Wt: 262.26 g/mol
InChI Key: DEAWYDZTIUXURF-UHFFFAOYSA-N
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Description

The compound "4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N'-phenyl hydrazine, leading to the formation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester. This compound can undergo further reactions to produce ester or amide derivatives, as well as decarboxylation to yield ethyl 1,5-diphenylpyrazole-4-carboxylate . Additionally, cyclocondensation reactions can be employed to synthesize novel pyrazole derivatives, as demonstrated by the direct synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing that it crystallizes in the monoclinic system with space group P21/c. The structure is stabilized by intermolecular C-H···O interactions and C-H···π interactions . Similarly, the crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, was found to crystallize in the monoclinic system, space group C2/c, with one asymmetric center at C11 .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, the acid chloride derivative of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can react with alcohols or N-nucleophiles to form corresponding ester or amide derivatives. Dehydration of amide derivatives can lead to the formation of nitrile derivatives. Moreover, cyclocondensation reactions with hydrazine hydrate can result in the formation of pyrazolo[3,4-d]pyridazine-4,7-dione, while the reaction with anhydrous hydrazine can yield bis pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations, including density functional theory (DFT), can provide insights into the electronic structure-property relationships of these molecules. For instance, the antioxidant properties of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate were evaluated in vitro, and the compound's structure was confirmed by spectroscopic methods and single-crystal X-ray diffraction studies . Similarly, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by elemental analysis, IR, UV-Vis, 1H NMR, and single-crystal X-ray diffraction studies, with its molecular geometry and electronic structure-property analyzed using DFT .

Scientific Research Applications

X-Ray Powder Diffraction in Synthesis

This compound serves as an important intermediate in the synthesis of anticoagulants like apixaban. The X-ray powder diffraction data for similar compounds have been reported, showcasing their crystal structure and confirming the absence of detectable impurities, which is crucial in the pharmaceutical manufacturing process (Wang et al., 2017).

Analgesic and Anti-inflammatory Applications

Derivatives of this compound have been synthesized and investigated for their analgesic and anti-inflammatory activities. Notably, compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester have shown promising results in this field, offering potential as lead molecules for developing new classes of analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Synthesis and Characterization of Derivatives

Several derivatives of pyrazole dicarboxylic acid, synthesized from compounds similar to 4-hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, have been characterized using various spectroscopic methods. This includes derivatives for potential use in different pharmaceutical and chemical applications (Kasımoğulları & Arslan, 2010).

Applications in Optical Nonlinearity

Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their optical nonlinearity. This research highlights the potential of certain compounds in optical limiting applications, indicating their use in developing new materials for optical devices (Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(16)8-15(14-12)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAWYDZTIUXURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352619
Record name ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

39683-26-6
Record name ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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